An In-depth Technical Guide to 2-Bromo-4,6-dichlorophenol
An In-depth Technical Guide to 2-Bromo-4,6-dichlorophenol
CAS Number: 4524-77-0
This technical guide provides a comprehensive overview of 2-Bromo-4,6-dichlorophenol, a halogenated phenol of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of extensive research dedicated solely to this compound, this guide combines established data for 2-Bromo-4,6-dichlorophenol with extrapolated information from closely related halogenated phenols to provide a foundational understanding for future research and application.
Physicochemical Properties
2-Bromo-4,6-dichlorophenol is a substituted aromatic compound with the chemical formula C₆H₃BrCl₂O.[1] Its structure incorporates a hydroxyl group, a bromine atom, and two chlorine atoms on a benzene ring, which contribute to its specific chemical reactivity and potential biological activity.
Table 1: Physicochemical Data of 2-Bromo-4,6-dichlorophenol and Related Compounds
| Property | 2-Bromo-4,6-dichlorophenol | 2-Bromo-4-chlorophenol | 4-Bromo-2,6-dichlorophenol |
| CAS Number | 4524-77-0[1] | 695-96-5[2][3] | 3217-15-0 |
| Molecular Formula | C₆H₃BrCl₂O[1] | C₆H₄BrClO[2][4] | C₆H₃BrCl₂O |
| Molecular Weight | 241.897 g/mol [1] | 207.45 g/mol [3] | 241.897 g/mol |
| Appearance | Not specified | White to slightly beige low melting solid[4] | Not specified |
| Melting Point | Not specified | 31-34°C[2] | Not specified |
| Boiling Point | Not specified | 228-235°C[4] | Not specified |
| Enthalpy of Vaporization (ΔvapH) | 58.6 kJ/mol at 372 K[5] | Not specified | Not specified |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Synthesis of 2-Bromo-4,6-dichlorophenol
This protocol is adapted from the synthesis of structurally similar brominated phenols.
Materials:
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2,4-Dichlorophenol
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Bromine (Br₂)
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A suitable inert solvent (e.g., carbon disulfide, chloroform, or glacial acetic acid)
-
Sodium hydroxide (NaOH) solution
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Hydrochloric acid (HCl)
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Sodium bisulfite (NaHSO₃) solution (for quenching excess bromine)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Apparatus for distillation or column chromatography
Procedure:
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Dissolution: Dissolve a known amount of 2,4-dichlorophenol in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.
-
Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the cooled solution using a dropping funnel. The reaction should be carried out with continuous stirring. The temperature should be maintained at or below 5°C to control the reaction rate and selectivity.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.
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Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium hydroxide to remove any unreacted starting material, and finally with water again until the washings are neutral.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Logical Workflow for Synthesis and Purification:
Potential Applications in Drug Development
Halogenated phenols are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[6][7][8] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific studies on 2-Bromo-4,6-dichlorophenol are limited, its structural features suggest potential for investigation in several areas.
Antimicrobial and Antifungal Activity
Phenolic compounds, particularly those with halogen substituents, are known for their antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Research on other bromophenols has demonstrated their potential as antibacterial and antifungal agents.[6]
Anticancer Activity
Several bromophenol derivatives have shown promising anticancer activities.[9] Their mechanisms can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. For instance, some halogenated phenols have been investigated as inhibitors of enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.
Enzyme Inhibition
The structural motif of 2-Bromo-4,6-dichlorophenol makes it a candidate for an enzyme inhibitor. Related bromophenol compounds have been studied for their inhibitory effects on various enzymes, including acetylcholinesterase, which is a target in Alzheimer's disease research.[10]
Potential Biological Mechanisms and Signaling Pathways
The biological effects of halogenated phenols are often attributed to their ability to interfere with fundamental cellular processes. Based on studies of related compounds, the following mechanisms and pathways are suggested as potential areas of investigation for 2-Bromo-4,6-dichlorophenol.
Uncoupling of Oxidative Phosphorylation
Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain. This can lead to a significant disturbance in cellular energy metabolism and may contribute to cytotoxicity.
Modulation of Kinase Signaling Pathways
Many cellular processes, including proliferation, differentiation, and apoptosis, are regulated by protein kinase signaling cascades. Halogenated organic compounds have been shown to modulate the activity of various kinases. Further research would be needed to determine if 2-Bromo-4,6-dichlorophenol interacts with specific kinases.
Induction of Oxidative Stress
Exposure to certain phenolic compounds can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can cause damage to cellular components such as lipids, proteins, and DNA, and can trigger apoptotic cell death.
Hypothetical Signaling Pathway Modulation:
Safety and Toxicology
Detailed toxicological data for 2-Bromo-4,6-dichlorophenol are not extensively documented. However, based on data for other chlorinated and brominated phenols, it should be handled with care. Halogenated phenols can be irritants to the skin, eyes, and respiratory tract. Some chlorophenols have been shown to have toxic effects on the liver, central nervous system, and reproductive system in animal studies.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-4,6-dichlorophenol is a halogenated phenol with potential for further investigation in the fields of medicinal chemistry and materials science. While specific research on this compound is limited, this guide provides a solid foundation by summarizing its known properties and extrapolating potential synthetic routes, biological activities, and mechanisms of action based on the extensive literature on related halogenated phenols. The provided experimental workflow and hypothetical signaling pathway diagrams offer a starting point for researchers interested in exploring the properties and applications of this compound. Further experimental validation is necessary to fully characterize its chemical and biological profile.
References
- 1. 2-bromo-4,6-dichlorophenol [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-bromo-4,6-dichlorophenol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
